Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Übersicht

Beschreibung

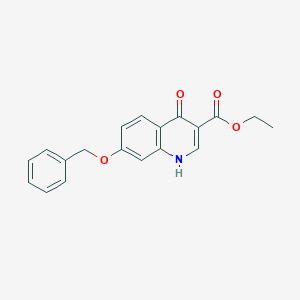

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group at the 7-position, a hydroxy group at the 4-position, and an ethyl ester at the 3-carboxylate position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with benzyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4-position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

Oxidation: Formation of 7-(benzyloxy)-4-quinolone-3-carboxylate.

Reduction: Formation of 7-(benzyloxy)-4-hydroxyquinoline-3-methanol.

Substitution: Formation of 7-(substituted benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit activity against a range of bacteria and fungi. For instance, a study showed that related compounds demonstrated inhibitory effects on pathogenic strains, suggesting potential applications in developing new antibiotics .

Coccidiostatic Properties

This compound is also noted for its use as a coccidiostat in veterinary medicine. Coccidiostats are crucial in preventing coccidiosis in livestock, which can significantly impact agricultural productivity. The compound's efficacy was highlighted in patent literature, where it was shown to effectively reduce the incidence of coccidiosis in poultry when administered at specific dosages .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound position it as a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests could lead to effective pest management solutions. Experimental formulations have shown promise in controlling pest populations while minimizing environmental impact .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a precursor for synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance the properties of materials, such as increased thermal stability and improved mechanical strength. Research into polymer composites incorporating this compound has yielded materials with superior performance characteristics compared to traditional options .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, inhibiting their activity.

Pathways Involved: It can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

7-Chloro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a chloro group instead of a benzyloxy group, leading to different biological activities.

Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate: Similar structure but with a methoxy group, which may affect its solubility and reactivity.

7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid: Similar structure but without the ethyl ester, affecting its pharmacokinetic properties.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biologische Aktivität

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Enzymes

The compound primarily targets:

- Cholinesterases (ChEs) : This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the hydrolysis of acetylcholine.

- Monoamine Oxidase B (MAO B) : An enzyme involved in the degradation of neurotransmitters such as dopamine.

Mode of Action

This compound inhibits these enzymes by binding to their active sites, leading to:

- Increased Acetylcholine Levels : By inhibiting AChE and BChE, the breakdown of acetylcholine is reduced, enhancing cholinergic neurotransmission. This can improve cognitive functions such as memory and learning.

- Increased Dopamine Levels : Inhibition of MAO B prevents dopamine degradation, potentially enhancing mood and motor control .

Resulting Biological Effects

The compound's action can lead to several physiological effects:

- Enhanced cognitive function and memory retention.

- Improved mood and emotional stability.

- Potential neuroprotective effects due to increased neurotransmitter availability .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown significant activity in scavenging free radicals, which is crucial for protecting cells from oxidative stress. The compound was evaluated using the ABTS assay, demonstrating potent antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor activity. In a study involving Ehrlich Ascites Carcinoma (EAC) cells in mice, treatment with this compound resulted in a significant reduction in tumor cell viability. The study also noted that the compound induced apoptosis in cancer cells and did not adversely affect liver or kidney functions .

Comparative Studies

Comparative studies with similar quinoline derivatives have revealed that modifications in the structure can significantly influence biological activity. For instance:

- 7-Chloro-4-hydroxyquinoline-3-carboxylate : Exhibits different biological activities due to the presence of a chloro group instead of a benzyloxy group.

- Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate : The methoxy group affects solubility and reactivity, impacting its biological efficacy .

Summary of Biological Activities

Structure-Activity Relationship

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| This compound | Benzyloxy group | High AChE inhibition |

| 7-Chloro-4-hydroxyquinoline-3-carboxylate | Chloro group | Varies |

| Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate | Methoxy group | Altered solubility |

Eigenschaften

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-15-9 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.